The Strategic Utility of 2-Fluoro-6-methoxybenzonitrile in Modern Synthesis
The Strategic Utility of 2-Fluoro-6-methoxybenzonitrile in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2-Fluoro-6-methoxybenzonitrile, identified by its CAS number 94088-46-7, is a highly functionalized aromatic compound that has emerged as a valuable intermediate in various fields of chemical synthesis.[1][2] Its strategic importance lies in the unique interplay of its three functional groups: a nitrile, a fluorine atom, and a methoxy group. This trifecta of functionalities imparts a distinct reactivity profile, making it a sought-after building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzonitrile, detailing its physicochemical properties, synthesis, key reactions, and applications, with a focus on providing actionable insights for laboratory and industrial professionals.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safety requirements is paramount for its effective and safe utilization.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 94088-46-7 | |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 103-105 °C (lit.) | [3] |
| Purity | ≥ 98% | |
| Storage | Room temperature | [3] |
Safety and Handling
2-Fluoro-6-methoxybenzonitrile is classified as an irritant and requires careful handling in a laboratory setting.
| Hazard Classifications | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Synthesis of 2-Fluoro-6-methoxybenzonitrile: A Nucleophilic Aromatic Substitution Approach
The most logical and industrially scalable synthesis of 2-Fluoro-6-methoxybenzonitrile involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy leverages the high reactivity of 2,6-difluorobenzonitrile as a starting material.
Reaction Principle
The two fluorine atoms on the aromatic ring of 2,6-difluorobenzonitrile are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. The methoxide ion (CH₃O⁻), a potent nucleophile, can displace one of the fluorine atoms. The reaction is typically regioselective, yielding the desired 2-fluoro-6-methoxybenzonitrile.
Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile
Materials:
-
2,6-Difluorobenzonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol or an aprotic polar solvent (e.g., DMF, DMSO)
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2,6-difluorobenzonitrile (1 equivalent) in the chosen anhydrous solvent.
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Under a nitrogen atmosphere, add sodium methoxide (1-1.2 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
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Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-Fluoro-6-methoxybenzonitrile as a white to off-white solid.
Key Reactions and Mechanistic Insights
The reactivity of 2-Fluoro-6-methoxybenzonitrile is dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring for further nucleophilic aromatic substitution at the position ortho to the nitrile group.
Nucleophilic Aromatic Substitution (SNAᵣ)
The fluorine atom can be displaced by a variety of nucleophiles, providing a versatile handle for introducing diverse functionalities. This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitrile group.
Applications in Drug Discovery and Development
2-Fluoro-6-methoxybenzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1]
Role in the Synthesis of Vilazodone Analogues
Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[4] While a direct synthesis of vilazodone using 2-fluoro-6-methoxybenzonitrile is not the most commonly cited route, its structural motif is highly relevant to the synthesis of vilazodone analogues and other serotonergic agents. The 2-fluoro-6-methoxybenzonitrile core provides a scaffold that can be elaborated to introduce the necessary pharmacophoric elements for interaction with serotonin transporters and receptors. For instance, the nitrile group can be reduced to an amine, which can then be further functionalized.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 2-Fluoro-6-methoxybenzonitrile.
| Spectroscopic Data | |
| ¹H NMR | While a dedicated spectrum for 2-fluoro-6-methoxybenzonitrile is not readily available in public databases, the expected signals would include a singlet for the methoxy protons (around 3.9 ppm) and multiplets for the three aromatic protons. |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the eight carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF). |
| IR Spectroscopy | Key vibrational bands are expected for the C≡N stretch (around 2230 cm⁻¹), C-F stretch, and C-O-C stretches of the methoxy group. |
Conclusion
2-Fluoro-6-methoxybenzonitrile is a versatile and strategically important building block for organic synthesis. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient introduction of a fluorinated methoxybenzonitrile moiety into complex molecular architectures. This capability is of particular significance in the field of drug discovery, where the incorporation of fluorine and methoxy groups can favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The information provided in this guide serves as a comprehensive technical resource for researchers and developers working with this valuable synthetic intermediate.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
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MySkinRecipes. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]
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ResearchGate. (2019). An investigation of the synthesis of vilazodone. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. (n.d.). CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
-
PubChem. (n.d.). Vilazodone. Retrieved from [Link]
-
ResearchGate. (2020). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]
